mTOR/HDAC6-IN-1

Description

Properties

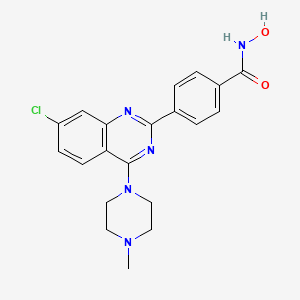

Molecular Formula |

C20H20ClN5O2 |

|---|---|

Molecular Weight |

397.9 g/mol |

IUPAC Name |

4-[7-chloro-4-(4-methylpiperazin-1-yl)quinazolin-2-yl]-N-hydroxybenzamide |

InChI |

InChI=1S/C20H20ClN5O2/c1-25-8-10-26(11-9-25)19-16-7-6-15(21)12-17(16)22-18(23-19)13-2-4-14(5-3-13)20(27)24-28/h2-7,12,28H,8-11H2,1H3,(H,24,27) |

InChI Key |

DYZSQWJEPPEPAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

While full experimental details are proprietary, the synthesis of this compound involves the following inferred steps based on analogous compounds:

- Formation of the Pyrimidine-Pyrazolyl Core : A Suzuki-Miyaura coupling reaction links a chloropyrimidine derivative to a substituted pyrazole bearing an amine group.

- Introduction of the Hydroxamic Acid Motif : The terminal carboxylic acid intermediate undergoes hydroxylamine-mediated condensation under acidic conditions to yield the hydroxamic acid functionality.

- Final Coupling and Purification : The intermediate is coupled with a chlorophenyl group via nucleophilic aromatic substitution, followed by reverse-phase HPLC purification (≥98% purity).

Physicochemical and Pharmacokinetic Properties

Biological Activity and Mechanism of Action

Antiproliferative Effects

In triple-negative breast cancer (TNBC) cell lines, this compound exhibits dose-dependent growth inhibition:

Mechanistically, the compound induces autophagy via LC3-II accumulation (2.5–10 μM) and apoptosis through Bax/Bcl-2 ratio upregulation (5–20 μM). It also suppresses metastasis by reducing MMP-2 expression and enhancing E-cadherin levels.

Validation of Target Engagement

HDAC6 Thermal Shift Assay

Treatment with 10 μM this compound increases HDAC6’s thermal stability by ΔTₘ = 4.2°C, confirming direct binding. This selectivity is further supported by negligible effects on HDAC1–HDAC3 and HDAC8 (IC₅₀ > 1 μM).

mTOR Pathway Modulation

Western blot analysis reveals dose-dependent suppression of phosphorylated mTOR (Ser2448) and its downstream effectors (p70S6K and 4E-BP1) in MDA-MB-231 cells.

Comparative Analysis with Monotherapeutic Agents

| Parameter | This compound | Rapamycin (mTORi) | Tubastatin A (HDAC6i) |

|---|---|---|---|

| Antiproliferative IC₅₀ | 8.4 μM | 12.1 μM | >50 μM |

| Apoptosis Induction | +++ | + | - |

| Autophagy Activation | +++ | ++ | - |

| Migration Inhibition | 72% at 20 μM | 35% at 20 μM | 28% at 20 μM |

Data sourced from Yao et al. (2021) and MedChemExpress.

Scalability and Formulation Considerations

The compound is compatible with standard parenteral formulations:

Chemical Reactions Analysis

Types of Reactions

mTOR/HDAC6-IN-1 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.

Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity.

Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of this compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

mTOR/HDAC6-IN-1 has a wide range of scientific research applications, including:

Cancer Research: The compound has shown promise in the treatment of various cancers, including triple-negative breast cancer. .

Neurodegenerative Diseases: The compound’s ability to modulate autophagy and apoptosis makes it a potential candidate for the treatment of neurodegenerative diseases.

Immunology: This compound has been studied for its effects on immune cells and its potential use in immunotherapy.

Mechanism of Action

mTOR/HDAC6-IN-1 exerts its effects by inhibiting the activity of histone deacetylase 6 and mammalian target of rapamycin. This dual inhibition leads to the induction of autophagy and apoptosis in cells, as well as the inhibition of cell migration . The compound affects various molecular targets and pathways, including the PI3K/AKT/mTOR pathway and the ERK pathway .

Comparison with Similar Compounds

Key Pharmacological Properties:

- Mechanism : Induces autophagy and apoptosis by upregulating pro-apoptotic Bax, downregulating anti-apoptotic Bcl-2, and activating caspase-3/8 . It also suppresses cancer cell migration by reducing MMP-2 and increasing E-cadherin expression .

- Antiproliferative Activity : Moderately inhibits triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-436, MDA-MB-468) with IC50 values of 8.4 μM, 10.6 μM, and 14.3 μM , respectively .

- Thermal Stability : Enhances HDAC6 thermal stability in MDA-MB-231 cells, confirming target engagement .

Comparison with Similar Compounds

The following table compares mTOR/HDAC6-IN-1 with structurally or functionally related compounds:

Key Comparative Insights:

Potency vs. Selectivity :

- This compound has moderate mTOR inhibition (133.7 nM) compared to mTOR/HDAC-IN-1 (0.49 nM) but offers superior HDAC6 selectivity over HDAC1 .

- HPOB and HDAC6-IN-1 are more selective for HDAC6 but lack mTOR inhibition, limiting their utility in cancers driven by mTOR hyperactivation .

Dual-Target Advantages: Unlike single-target inhibitors (e.g., HDAC6-IN-1), this compound simultaneously blocks mTOR-driven proliferation and HDAC6-mediated metastasis, addressing TNBC heterogeneity . sEH/HDAC6-IN-1 exemplifies dual-targeting success but focuses on non-oncologic applications, highlighting this compound’s niche in oncology .

Structural and Stability Considerations :

- mTOR/HDAC-IN-1 has superior mTOR potency (0.49 nM) but is unstable in powder form, whereas this compound is stable under recommended storage conditions (-20°C) .

Therapeutic Scope :

- LSD1/HDAC6-IN-1 targets epigenetic regulators in multiple myeloma but lacks mTOR pathway modulation, making this compound more versatile for solid tumors .

Research Findings and Limitations

- In Vivo Efficacy: No in vivo data are reported for this compound, whereas Givinostat (HDAC1/3 inhibitor) has reached Phase III trials for hematologic malignancies .

- Clinical Translation : All compared compounds remain in preclinical stages, underscoring the need for further pharmacokinetic and safety studies.

Biological Activity

mTOR/HDAC6-IN-1 is a dual inhibitor targeting the mammalian target of rapamycin (mTOR) and histone deacetylase 6 (HDAC6). This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly triple-negative breast cancer (TNBC), and its role in regulating cellular processes such as autophagy and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in cancer treatment.

mTOR Signaling Pathway

The mTOR pathway is crucial for cell growth, proliferation, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. Inhibition of mTOR can lead to reduced protein synthesis and increased autophagy, a process that degrades dysfunctional proteins and organelles, thereby promoting cellular homeostasis.

HDAC6 Role

HDAC6 is primarily involved in the regulation of protein acetylation, influencing various cellular functions such as cytoskeleton dynamics and stress responses. Inhibition of HDAC6 has been shown to enhance the acetylation of tubulin, leading to improved microtubule stability and function, which is critical in cancer cell motility and invasion.

Research Findings

Recent studies have demonstrated the biological activity of this compound through various experimental setups:

- Cell Viability and Proliferation : In vitro assays revealed that this compound significantly reduces cell viability in TNBC cell lines such as MDA-MB-231. The compound exhibited an IC50 value of 133.7 nM against mTOR and 56 nM against HDAC6, indicating potent antiproliferative effects .

- Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells by activating caspase pathways. Studies showed increased levels of cleaved PARP and caspase-3 upon treatment with this compound, confirming its role in promoting programmed cell death .

- Enhanced Autophagy : Treatment with this compound led to significant autophagic activity as evidenced by increased LC3-II levels and decreased p62 levels in treated cells. This suggests that the compound not only inhibits cancer cell proliferation but also promotes the degradation of cellular components through autophagy .

Case Studies

Triple-Negative Breast Cancer (TNBC)

A notable study focused on TNBC highlighted the efficacy of this compound in overcoming resistance to conventional therapies. The dual inhibition strategy was shown to suppress tumor growth in xenograft models significantly compared to monotherapies targeting either mTOR or HDAC6 alone .

| Study | Findings |

|---|---|

| In Vitro Study on MDA-MB-231 Cells | Induced apoptosis and autophagy; IC50 values: 133.7 nM (mTOR), 56 nM (HDAC6) |

| Xenograft Model of TNBC | Significant tumor growth inhibition compared to control; improved survival rates observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.